molecular formula C11H9NO3 B125707 3-Acetamidocoumarin CAS No. 779-30-6

3-Acetamidocoumarin

Cat. No. B125707
CAS RN: 779-30-6
M. Wt: 203.19 g/mol
InChI Key: XJYLCCJIDYSFMB-UHFFFAOYSA-N
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Description

3-Acetamidocoumarin is a compound that has garnered significant attention in the fields of synthetic organic chemistry and biology. The interest in this compound stems from its potential applications and the developments that have been made in its use, which appear to be of considerable value. The chemistry of 3-acetamidocoumarin and its derivatives is a subject of ongoing research, with studies focusing on its synthesis, reactions, and potential applications in various domains .

Synthesis Analysis

The synthesis of 3-acetamidocoumarin derivatives has been explored through various methods. One notable approach involves the use of 3-aminocoumarins as starting materials. For instance, functionalized pyrido[2,3-c] coumarin derivatives have been successfully synthesized from 3-aminocoumarins using a one-pot Povarov reaction. This reaction is catalyzed by molecular iodine and carried out in acetonitrile under reflux conditions. The process is characterized by good yields and the absence of the need for aqueous work-up or chromatographic separation, making it an environmentally friendly protocol .

Molecular Structure Analysis

The molecular structure of 3-acetamidocoumarin derivatives can be complex, and their synthesis often leads to the formation of various heterocyclic structures. For example, the palladium-catalyzed carbonylation of 2-(2-iodoaryl)acetamides can result in the formation of 3-aminoisocoumarin nuclei. The molecular structure of the final heterocycle is influenced by the degree of N-substitution on the starting amide substrate, which dictates whether C-N or C-O coupling occurs in the final step of the catalytic cycle .

Chemical Reactions Analysis

The chemical reactions involving 3-acetamidocoumarin derivatives are diverse and can lead to the formation of biologically relevant structures. The palladium-catalyzed cascade double carbonylation reaction is a notable example, where the introduction of a second C-halogen bond in the starting acetamides allows for a catalytic cascade that involves a C-H activation step. This results in the creation of fused heterocyclic structures, which are significant in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of 3-acetamidocoumarin, such properties are typically crucial for understanding the compound's behavior in various environments and its suitability for different applications. The physical properties such as melting point, solubility, and crystalline structure, along with chemical properties like reactivity, stability, and functional group compatibility, are essential for researchers to manipulate and apply these compounds effectively in synthetic and biological contexts. Further research and literature would be required to provide a comprehensive analysis of these properties for 3-acetamidocoumarin .

Scientific Research Applications

Atmospheric Pressure Plasma Interaction

  • Application : Plasma jet interactions with 3-acetamidocoumarin (3ADC) show potential in decomposing long chemical chain molecules. This has implications in surface modification and microorganism inactivation.
  • Details : The study investigated the interaction of an atmospheric-pressure non-equilibrium plasma jet with 3ADC, revealing changes in its molecular structure and potential applications in biology and medicine, such as drug production for various diseases including burns, brucellosis-rheumatic diseases, and cancer (Taşal & Tanişli, 2016).

Synthesis and Structural Analysis

  • Application : Efficient large-scale synthesis of 3-aminocoumarins from 3-acetamidocoumarins, which is crucial for medicinal chemistry applications.
  • Details : The study presents a method for synthesizing a variety of 3-aminocoumarins from 3-acetamidocoumarins, highlighting its importance in the development of new drug candidates (Das et al., 2014).

Deacetylation and Synthesis Methods

  • Application : Development of a cost-effective synthesis method for 3-aminocoumarins, relevant in pharmaceutical research.
  • Details : This study developed a convenient and efficient method for synthesizing substituted 3-aminocoumarins from acetamido derivatives, which is significant for pharmaceutical applications (Krajňáková et al., 2021).

Photoproduction and Isomerization

  • Application : Studying the photoproduction and isomerization of 3-acetamidocoumarin (3AC) in solid argon, aiding in understanding its chemical behaviors.
  • Details : The research focused on the infrared spectrum and photoreactions of 3AC in solid argon, providing insights into its structural behaviors under UV irradiation, important in the field of photochemistry (Kuş, Breda, & Fausto, 2009).

Biological Applications

  • Application : Investigating the antimicrobial properties of 3-acetamido-coumarin derivatives, significant in the development of new antibiotics.
  • Details : The synthesis of various 3-acetamido-coumarin derivatives demonstrated notable antimicrobial properties against different microorganisms, highlighting its potential in medicinal chemistry (Ibrahim, Ahmed, & Shedid, 1993).

Enzyme Inhibition Studies

  • Application : Exploring the inhibitory effects of coumarin-1,2,3-triazole-acetamide hybrids on metabolic enzymes, relevant in treating diseases like epilepsy, glaucoma, and diabetes.
  • Details : The study evaluated the enzyme inhibition properties of novel coumarin-1,2,3-triazole-acetamide hybrids, indicating their potential as drug candidates for various diseases (Sepehri et al., 2020).

Safety And Hazards

According to the safety data sheet, 3-Acetamidocoumarin does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 . In case of exposure, appropriate first aid measures should be taken .

Future Directions

While specific future directions for 3-Acetamidocoumarin were not found in the search results, it is noted that many researchers around the world are working on the development of novel anticancer drugs with different mechanisms of action . Coumarin is a highly promising pharmacophore for this development .

properties

IUPAC Name

N-(2-oxochromen-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLCCJIDYSFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228528
Record name 3-Acetamidocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidocoumarin

CAS RN

779-30-6
Record name 3-Acetamidocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 779-30-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetamidocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
AY Issa, KS Rida, AQ Salam, AA Al-Amiery - Int J ChemTech Res, 2016 - researchgate.net
… The chemical structure of 3acetamidocoumarin had been … To establish the activity of 3acetamidocoumarin as a perfect … 3-Acetamidocoumarin has been prepared in clarity to be …
Number of citations: 41 www.researchgate.net
E Taşal, M Tanışlı - Journal of Molecular Liquids, 2016 - Elsevier
A topic of great interest is discussed as the atmospheric-pressure non-equilibrium plasma jets and their applications. In this study, our plasma generated here can be described as the …
Number of citations: 5 www.sciencedirect.com
KNF SHAW, A McMILLAN… - The Journal of Organic …, 1956 - ACS Publications
… When Dakin’s procedure xvas repeated, the primary isolable product xvas found to be 3acetamidocoumarin (VI), in contrast to his report. It is probable that Dakin also obtained VI, since, …
Number of citations: 25 pubs.acs.org
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1990 - pubs.rsc.org
… Pechmann condensation of 3-dimethylaminophenol (1 ) and ethyl 2acetamido-3-oxobutyrate (2) leads directly, in modest yield to the substituted 3-acetamidocoumarin (3) which is …
Number of citations: 26 pubs.rsc.org
N Kuş, S Breda, R Fausto - Journal of Molecular Structure, 2009 - Elsevier
… In this study, the infrared spectrum of N-(2-oxo-2H-chromen-3-yl)acetamide (3-acetamidocoumarin; 3AC) isolated in solid argon, at 10 K, was obtained and assigned. In consonance …
Number of citations: 6 www.sciencedirect.com
R Fausto, S Breda, N Kuş - Journal of Physical Organic …, 2008 - Wiley Online Library
… of a set of representative matrix-isolated six and five-membered a,b-unsaturated lactones [a-pyrone and some of its derivatives including coumarin and 3-acetamidocoumarin, 2(5H)-…
Number of citations: 15 onlinelibrary.wiley.com
VS Maddi - 2006 - search.proquest.com
… This was synthesized by the reaction of salicylaldehyde with N-acetyl glycine in presence of acetic anhydride and catalytic amount of piperidine to get 3-acetamidocoumarin, which on …
Number of citations: 1 search.proquest.com
TM Ibrahim, FSM Ahmed, SA Shedid - Phosphorus, Sulfur, and …, 1994 - Taylor & Francis
… 3-Acetamidocoumarin-6-sulphonyl chloride 1 was added portionwise to the … of 3-acetamidocoumarin-6-sulphonylamino acid methyl esters 3a- e: A suspension of 3-acetamidocoumarin-…
Number of citations: 1 www.tandfonline.com
AA Kudale, J Kendall, CC Warford, ND Wilkins… - Tetrahedron letters, 2007 - Elsevier
… The final step of these syntheses is typically the hydrolysis of a 3-acetamidocoumarin, which … from salicylaldehyde and N-acetylglycine 13 ) 3-acetamidocoumarin (5a) to Boc-protected 3-…
Number of citations: 59 www.sciencedirect.com
DK Das, S Sarkar, M Khan, M Belal, AT Khan - Tetrahedron Letters, 2014 - Elsevier
… We believe that 3-acetamidocoumarin 3 can exist in the tautomeric form A, which undergoes protonation at higher acid concentrations to give intermediate B. Then the intermediate B …
Number of citations: 20 www.sciencedirect.com

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